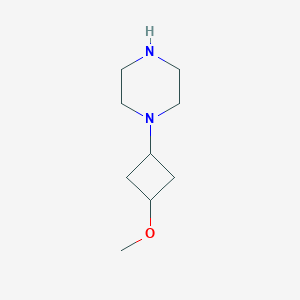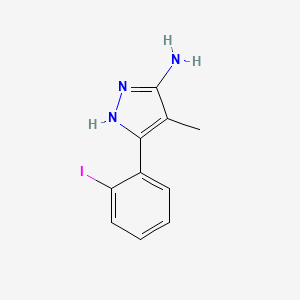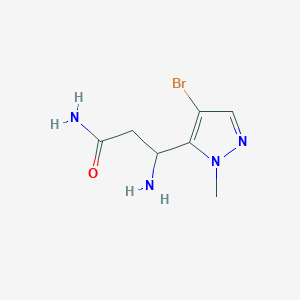
3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a bromine atom and a methyl group, making it a valuable scaffold for the development of various heterocyclic systems.
Méthodes De Préparation
The synthesis of 3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone precursor.
Amination: The amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The bromine and amino groups on the pyrazole ring allow it to form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity . This interaction can lead to inhibition or activation of biological pathways, depending on the target and the context of the study.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide include:
3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide: This compound has a chlorine atom instead of bromine, which may alter its reactivity and biological activity.
3-Amino-3-(4-fluoro-1-methyl-1H-pyrazol-5-yl)propanamide: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
3-Amino-3-(4-iodo-1-methyl-1H-pyrazol-5-yl)propanamide: Iodine substitution can impact the compound’s electronic properties and its ability to participate in halogen bonding.
Propriétés
Formule moléculaire |
C7H11BrN4O |
|---|---|
Poids moléculaire |
247.09 g/mol |
Nom IUPAC |
3-amino-3-(4-bromo-2-methylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C7H11BrN4O/c1-12-7(4(8)3-11-12)5(9)2-6(10)13/h3,5H,2,9H2,1H3,(H2,10,13) |
Clé InChI |
UPAHFAUFXKIMJD-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)Br)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Di-tert-butyl 7-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate](/img/structure/B15277023.png)
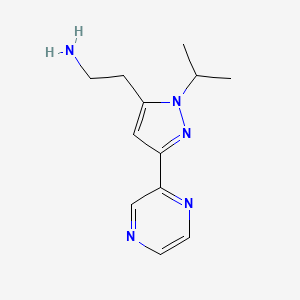
![5'-(tert-Butyl) 3'-ethyl 2',7'-dihydrospiro[cyclopropane-1,6'-pyrazolo[4,3-c]pyridine]-3',5'(4'H)-dicarboxylate](/img/structure/B15277040.png)

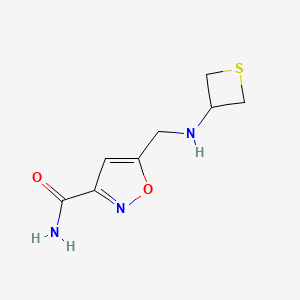
![3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B15277067.png)
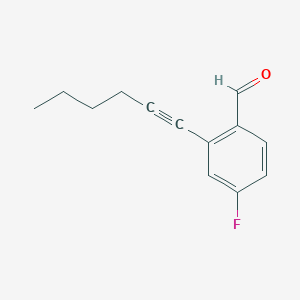
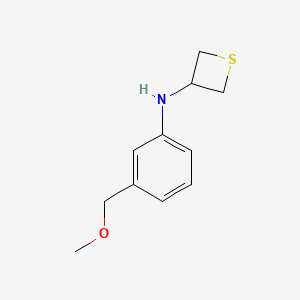
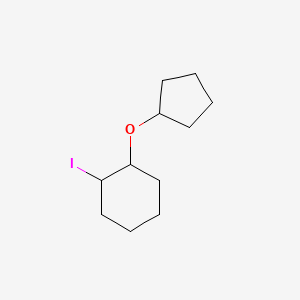
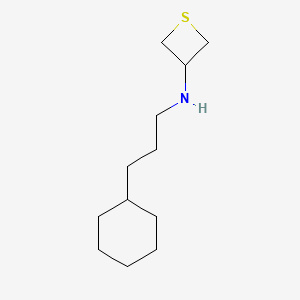
![(S)-1-(5-(Benzo[b]thiophen-5-yl(methyl)carbamoyl)pyrazolo[1,5-a]pyrimidine-7-carboxamido)-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B15277090.png)
